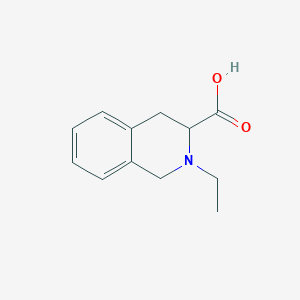

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYDLJGQBRAFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389720 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022919-86-3 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Foreword: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, conformationally constrained structure makes it an ideal building block for designing molecules that interact with a variety of biological targets.[3] Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are of significant interest in drug discovery, serving as key intermediates in the synthesis of pharmaceuticals for treating neurological and psychiatric disorders, as well as cardiovascular diseases.[3] Notably, this scaffold is a cornerstone in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of antihypertensive drugs.

This comprehensive technical guide provides a detailed, field-proven methodology for the synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a valuable derivative for further elaboration in drug development programs. We will delve into the mechanistic underpinnings of the chosen synthetic route, providing not just a protocol, but a self-validating system of chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a robust two-step sequence:

-

Formation of the Tetrahydroisoquinoline Core via the Pictet-Spengler Reaction: This classic reaction provides a direct and reliable method for constructing the bicyclic ring system from a β-arylethylamine and a carbonyl compound.[4][5][6][7][8]

-

N-Alkylation via Reductive Amination: This modern and highly selective method introduces the ethyl group onto the secondary amine of the tetrahydroisoquinoline intermediate.[9][10][11][12]

This strategy is favored for its efficiency, high yields, and the commercial availability of the starting materials.

Figure 1: Overall synthetic workflow for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Part 1: Synthesis of 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the cyclic product.[4][5][6][7][8]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Imine/Iminium Ion Formation: The amine group of the β-arylethylamine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution.

-

Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetrahydroisoquinoline product.

Sources

- 1. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [myskinrecipes.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 11. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid properties

An In-Depth Technical Guide to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: Synthesis, Properties, and Medicinal Chemistry Significance

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a representative member of the medicinally significant class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. While specific experimental data for this exact molecule is sparse in public literature, this document leverages established chemical principles and extensive data on the parent scaffold to present its core properties, a robust and detailed synthetic methodology, and the broader context of its application in drug discovery. We delve into the foundational Pictet-Spengler reaction for constructing the core Tic scaffold and subsequent N-alkylation. Furthermore, we explore the profound biological importance of the Tic framework as a constrained phenylalanine analog, which has established it as a "privileged scaffold" in the development of novel therapeutics targeting a wide array of diseases, including cancer and infectious diseases.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Introduction: The Significance of the Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities.[2][4][5] Within this family, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) holds a special place. As a conformationally constrained analog of the amino acid phenylalanine, the Tic scaffold offers a rigid backbone that is invaluable for designing peptides and small molecules with defined tertiary structures.[1][6] This structural rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability compared to more flexible counterparts.

The Tic unit is a core structural element in a variety of peptide-based drugs and biologically active compounds.[1] Its derivatives have been extensively studied and have demonstrated a remarkable breadth of pharmacological activities, including:

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid serves as an exemplary derivative where the nitrogen at the 2-position is functionalized. This position is a critical vector for chemical modification, allowing chemists to modulate the compound's physicochemical properties and explore structure-activity relationships (SAR) to optimize for specific biological targets.[12] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically employ this valuable molecular building block.

Physicochemical Properties

Detailed experimental data for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid are not widely published. However, we can consolidate known information and provide reliable estimations based on the parent compound and related structures.

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | Calculated |

| Exact Mass | 205.1103 g/mol | Calculated |

| Appearance | Expected to be an off-white solid | Estimation based on parent compound |

| Solubility | Sparingly soluble in water; soluble in alcohols, DMSO, DMF | Estimation based on structure (amphoteric nature) |

| pKa (Acidic) | ~2-3 (Carboxylic Acid) | Estimation based on typical α-amino acids |

| pKa (Basic) | ~8-9 (Tertiary Amine) | Estimation based on N-alkylated tetrahydroisoquinolines |

| Storage Conditions | 2-8°C, dry, sealed | Commercial Supplier Recommendation |

Synthesis and Characterization

The synthesis of the target compound is logically approached in two primary stages: the formation of the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, followed by the specific N-alkylation at the 2-position.

Part A: Synthesis of the Core Scaffold via Pictet-Spengler Reaction

The Pictet-Spengler reaction is the quintessential method for synthesizing tetrahydroisoquinolines.[13][14] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (ring closure).[15][16] For the synthesis of the Tic core, L-phenylalanine is the ideal starting material, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) serves as the carbonyl component.

Causality of Experimental Choices:

-

Starting Material: L-phenylalanine provides the necessary β-phenylethylamine backbone and the carboxylic acid at the desired position.

-

Carbonyl Source: Formaldehyde is the simplest aldehyde and provides the C1 carbon of the final isoquinoline ring.

-

Acid Catalyst: A strong acid (e.g., HCl) is required to protonate the carbonyl group, making it more electrophilic, and to facilitate the formation of the key iminium ion intermediate which is necessary for the subsequent cyclization.[16]

-

Reaction Setup: To a round-bottom flask, add L-phenylalanine (1 equivalent).

-

Acidification: Add concentrated hydrochloric acid (e.g., 6M HCl) and stir until the L-phenylalanine is fully dissolved. Cool the mixture in an ice bath to 0-5°C.

-

Aldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-100°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. The product may precipitate from the acidic solution. If not, carefully neutralize the mixture with a base (e.g., NaOH solution) to the isoelectric point (pH ~5-6) to induce precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Caption: Pictet-Spengler reaction workflow for the synthesis of the Tic core.

Part B: N-Ethylation of the Tic Scaffold

With the Tic core synthesized, the secondary amine at the 2-position can be readily alkylated using a suitable ethylating agent. A standard Sₙ2 reaction using an ethyl halide is a common and effective method.

Causality of Experimental Choices:

-

Ethylating Agent: Ethyl bromide or ethyl iodide are effective electrophiles. Ethyl iodide is more reactive due to iodide being a better leaving group, which can be beneficial if the reaction is sluggish.[17]

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the secondary amine, generating a more nucleophilic free amine without competing in the alkylation reaction itself.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile (ACN) is ideal. These solvents can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering.[17]

-

Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in DMF.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. The excess base ensures complete deprotonation of both the amine and the carboxylic acid.

-

Alkylating Agent Addition: Add ethyl bromide or ethyl iodide (1.2-1.5 equivalents) to the suspension.

-

Reaction: Heat the mixture to 50-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate any excess base and ensure the product is in a water-soluble salt form.

-

Extraction: Wash the aqueous layer with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-polar impurities.

-

Isolation: Adjust the pH of the aqueous layer back to the isoelectric point (estimated pH ~5-7) with a base (e.g., NaHCO₃ solution). The target compound should precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water. Further purification can be achieved by preparative HPLC or recrystallization.

Caption: Workflow for the N-ethylation of the Tic scaffold.

Part C: Spectroscopic Characterization

While a definitive spectrum requires experimental acquisition, the expected NMR features can be reliably predicted.

-

¹H NMR: The spectrum should contain characteristic signals for the ethyl group: a triplet around 1.1-1.3 ppm (–CH₃) and a quartet around 2.5-2.8 ppm (–CH₂–). The protons of the tetrahydroisoquinoline backbone will appear in the region of 2.8-4.5 ppm. The aromatic protons on the benzene ring will be visible in the 7.0-7.4 ppm region. The carboxylic acid proton will likely be a broad singlet at a high chemical shift (>10 ppm), though it may exchange with solvent.

-

¹³C NMR: The spectrum will show two signals for the ethyl group (~15 ppm for the CH₃ and ~45-50 ppm for the CH₂). The aliphatic carbons of the isoquinoline core will resonate between ~25-65 ppm. The aromatic carbons will appear in the ~125-140 ppm range, and the carbonyl carbon of the carboxylic acid will be significantly downfield, typically >170 ppm.

A Note on Conformational Isomers: For N-acyl derivatives of Tic, hindered rotation around the N-C(O) amide bond often leads to the presence of conformational isomers (rotamers) that are stable on the NMR timescale.[18][19][20][21] This results in a doubling of signals in the NMR spectrum. For an N-ethyl group, the barrier to rotation around the N-CH₂ bond is much lower, so the presence of stable rotamers at room temperature is not expected. However, it is a critical consideration for chemists synthesizing other N-substituted Tic analogs, particularly N-acyl or N-aryl derivatives.[20][21]

Biological Significance and Drug Development Context

The true value of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid lies not in its own specific bioactivity (which is not widely reported), but in its role as a scaffold and a tool for drug discovery. The N-2 position is a key point for diversification. By synthesizing a library of analogs with different N-substituents, medicinal chemists can systematically probe the SAR of a given biological target.

The Tic core provides a rigid, predictable orientation for the C3-carboxylic acid and any substituent at the C1 position, while the N2-substituent can be varied to explore different binding pockets or modulate properties like solubility and cell permeability.

| N-Substituent Type on Tic Scaffold | Associated Biological Activity | Reference(s) |

| N-Acyl / N-Aroyl | Bradycardic agents, Anticoagulants | [10][20] |

| N-(Substituted)benzyl | Antitumor (Bcl-2/Mcl-1 inhibitors) | [8] |

| N-Arylalkyl | Anticoagulants | [20] |

| Peptidic Linkage (N-Acyl) | Component of HIV protease inhibitors (e.g., Saquinavir) | [19] |

| Complex Heterocycles | Aminopeptidase N (CD13) inhibitors for cancer therapy | [11] |

This versatility makes the Tic scaffold a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[2][3]

Caption: The role of the Tic scaffold in a drug discovery cascade.

Conclusion

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid stands as a valuable, synthetically accessible building block rooted in the rich chemical and biological landscape of the tetrahydroisoquinoline family. While it may not be an end-drug itself, its strategic importance is clear. This guide has provided a robust framework for its synthesis via the classical Pictet-Spengler reaction and subsequent N-alkylation, outlined its key physicochemical properties, and contextualized its significance within the broader field of medicinal chemistry. The Tic scaffold, with its conformationally constrained nature and amenability to chemical diversification at the N-2 position, will undoubtedly continue to be a foundational element in the design and development of next-generation therapeutics.

References

- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Retrieved from a general chemical synthesis resource.

- Singh, G., & Singh, P. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(34), 6234-6259.

- Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447–9496.

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

- Antonova, Y., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 1, 195-202.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Mekapati, G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(15), 3389.

- Patel, A. D., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 15(8), 3736-3742.

-

Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed. Retrieved from [Link]

- Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079.

-

Pictet–Spengler reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Retrieved from [Link]

- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 13(10), 955-979.

-

Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Retrieved from [Link]

- Jansa, P., & Černý, J. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 131-142.

- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.). ResearchGate.

- Wang, L., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.

- Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. (n.d.). ResearchGate.

- Liu, X., et al. (2012). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 569-573.

- Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron, 68(23), 4436-4446.

- Kumar, D., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 917-935.

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

-

Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. (2012). ResearchGate. Retrieved from [Link]

- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters.

- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). Benchchem.

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. name-reaction.com [name-reaction.com]

- 14. organicreactions.org [organicreactions.org]

- 15. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biological Versatility of the 2-Alkyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Scaffold: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for the design of ligands that can engage with high specificity and affinity to biological targets. This guide focuses on a specific, yet highly versatile, derivative of this core: 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. While this particular compound is often utilized as a foundational building block in synthetic chemistry, its structural simplicity offers a unique vantage point from which to explore the vast biological activities that emerge from modifications to the parent scaffold.[2] We will delve into the synthesis, key biological targets, and structure-activity relationships (SAR) of derivatives, providing researchers with the technical insights necessary to leverage this scaffold in modern drug discovery.

Chemical Synthesis: Building the Core Scaffold

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogs typically relies on robust and well-established synthetic methodologies. The core THIQ-3-carboxylic acid structure is often assembled via the Pictet-Spengler reaction, a classic method that involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a common starting material is the amino acid phenylalanine.[3] Subsequent N-alkylation, in this case with an ethyl group, can be achieved through reductive amination or by reaction with an appropriate ethylating agent. More advanced strategies, including those based on the Horner-Wadsworth-Emmons reaction, have been developed to introduce a wider array of substituents, particularly on the aromatic ring, to facilitate the exploration of the chemical space around this versatile scaffold.[4]

Emergent Biological Activities from a Common Core

While direct, extensive biological profiling of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not widely reported in the literature, the true value of this compound lies in its role as a progenitor for a multitude of biologically active molecules. By systematically modifying the N-alkyl substituent, the carboxylic acid moiety, and the aromatic ring, derivatives of this core have been shown to potently and selectively modulate several key protein families implicated in a range of diseases from cancer to metabolic disorders. The following sections will explore some of the most significant of these activities.

Matrix Metalloproteinase (MMP) Inhibition: A Target in Cancer and Inflammation

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is a hallmark of cancer progression, where they facilitate tumor invasion and metastasis, as well as in chronic inflammatory diseases. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has proven to be an excellent starting point for the design of potent MMP inhibitors.[5]

Causality in Experimental Design: The design of these inhibitors is a prime example of structure-based drug design. The carboxylic acid or a bioisosteric hydroxamate group at the 3-position is strategically chosen to chelate the catalytic zinc ion in the MMP active site. The rigid THIQ backbone then serves as a scaffold to position larger, often aromatic, substituents at the N-2 position, which are designed to interact with the hydrophobic S1' pocket of the enzyme, a key determinant of inhibitor selectivity.

Structure-Activity Relationship (SAR): Systematic studies on N-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates have revealed key SAR trends for MMP-8 inhibition:

| N-2 Substituent | Aromatic Ring Substituents | Zinc Binding Group | IC50 (nM) for MMP-8 |

| Arylsulfonyl | Varied mono- and biaryl groups | Carboxylate or Hydroxamate | Low nanomolar to micromolar |

| Simple Alkyl (e.g., Ethyl) | Unsubstituted | Carboxylate | Data not available, but predicted to be significantly less potent |

This table is a representative summary based on published SAR studies. Specific values can be found in the cited literature.[5]

The data strongly indicate that a large, hydrophobic N-2 substituent, such as an arylsulfonyl group, is critical for high-potency inhibition of MMP-8. This underscores the importance of extending beyond a simple N-ethyl group to achieve meaningful biological activity against this target.

Signaling Pathway and Experimental Workflow:

MMPs, including MMP-8, are key downstream effectors in signaling pathways that promote tissue remodeling. Their activity can be triggered by inflammatory cytokines and growth factors, often through the activation of MAPK signaling cascades like the ERK pathway.[6]

Diagram: MMP-8 Activation and Inhibition Workflow

Caption: Workflow of MMP-8 activation and inhibition by Tic derivatives.

Experimental Protocol: MMP-8 Inhibition Assay

-

Reagents and Materials: Recombinant human MMP-8, fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5), test compounds (dissolved in DMSO), and a fluorescence microplate reader.

-

Procedure: a. Activate the pro-MMP-8 to active MMP-8 according to the manufacturer's instructions. b. Prepare serial dilutions of the test compounds in assay buffer. c. In a 96-well plate, add the assay buffer, the test compound dilutions, and the activated MMP-8 enzyme. Incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the fluorogenic substrate to each well. e. Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). f. Calculate the rate of reaction for each compound concentration. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: A Target for Type 2 Diabetes

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARγ, in particular, is the molecular target of the thiazolidinedione (TZD) class of anti-diabetic drugs. Agonists of PPARγ can improve insulin sensitivity, making this a key target for the development of new treatments for type 2 diabetes. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been successfully utilized to develop novel, non-TZD PPARγ agonists.[6]

Causality in Experimental Design: The design of these agonists hinges on mimicking the key interactions of known ligands. The acidic carboxylic acid at the 3-position is crucial as it forms hydrogen bonds with key amino acid residues (e.g., His323, His449, and Tyr473) in the ligand-binding domain of PPARγ. The rest of the THIQ molecule serves as a scaffold to position hydrophobic groups that occupy other regions of the large ligand-binding pocket.

Structure-Activity Relationship (SAR): For PPARγ agonistic activity, modifications at both the N-2 position and on the aromatic ring have been explored:

| N-2 Substituent | Aromatic Ring Substituent | EC50 (nM) for PPARγ |

| Benzyl | 7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy] | 11.8 |

| (2E,4E)-hexadienoyl | 7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy) | 140 |

| Simple Alkyl (e.g., Ethyl) | Unsubstituted | Data not available, but expected to be inactive or very weak |

This table is a representative summary based on published SAR studies. Specific values can be found in the cited literature.[6]

These results highlight that complex, extended substituents at both the N-2 and C-7 positions are necessary to achieve potent PPARγ agonism. The simple 2-ethyl analog is unlikely to possess significant activity.

Signaling Pathway and Experimental Workflow:

PPARγ acts as a ligand-activated transcription factor. Upon binding to an agonist, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. These genes are involved in adipogenesis, lipid metabolism, and insulin signaling.[7]

Diagram: PPARγ Agonist Mechanism of Action

Caption: Ligand-activated PPARγ signaling pathway.

Experimental Protocol: PPARγ Transactivation Assay

-

Reagents and Materials: A suitable cell line (e.g., HEK293T or CV-1) co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Cell culture medium, test compounds, and a luciferase assay system.

-

Procedure: a. Seed the transfected cells in a 96-well plate and allow them to adhere. b. Treat the cells with serial dilutions of the test compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (DMSO). c. Incubate the cells for 24-48 hours. d. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system. e. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. f. Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Aminopeptidase N (APN/CD13) Inhibition: A Target for Anti-Angiogenesis

Aminopeptidase N (also known as CD13) is a zinc-dependent metalloprotease that is overexpressed on the surface of endothelial cells in angiogenic blood vessels and on various tumor cells. It plays a role in tumor invasion, metastasis, and angiogenesis, making it an attractive target for cancer therapy.[8] Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of APN/CD13.

Causality in Experimental Design: Similar to MMP inhibitors, the design of APN/CD13 inhibitors often incorporates a zinc-binding group. The THIQ scaffold provides a rigid framework for orienting substituents that can interact with the enzyme's active site.

Structure-Activity Relationship (SAR): Research into THIQ-based APN/CD13 inhibitors has shown that modifications, particularly at the N-2 position, are crucial for activity.

| N-2 Substituent | Aromatic Ring Substituents | Zinc Binding Group | IC50 (µM) for APN/CD13 |

| (2-Naphthyl)sulfonyl | Unsubstituted | Carboxylic Acid | 6.28 |

| Phenylsulfonyl | Unsubstituted | Carboxylic Acid | > 50 |

| Simple Alkyl (e.g., Ethyl) | Unsubstituted | Carboxylic Acid | Data not available, likely very low potency |

This table is a representative summary based on published SAR studies. Specific values can be found in the cited literature.

The data suggests that a large, aromatic sulfonyl group at the N-2 position is highly favorable for potent APN/CD13 inhibition, with the 2-naphthyl group being particularly effective.

Signaling Pathway and Experimental Workflow:

APN/CD13 is involved in multiple signaling pathways that promote cell migration and angiogenesis. Its inhibition can disrupt these processes. One of the key functions of APN/CD13 is its role in the degradation of the extracellular matrix, which is essential for cell invasion and the formation of new blood vessels.[5]

Diagram: APN/CD13 Inhibition and Anti-Angiogenic Effect

Caption: Inhibition of APN/CD13 by Tic derivatives blocks angiogenesis.

Experimental Protocol: APN/CD13 Inhibition Assay

-

Reagents and Materials: Recombinant human APN/CD13, a chromogenic substrate (e.g., L-Leucine-p-nitroanilide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compounds, and a microplate reader.

-

Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add the assay buffer, test compound dilutions, and the APN/CD13 enzyme. Incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding the chromogenic substrate. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Measure the absorbance at 405 nm. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, while seemingly simple, represents a critical starting point for the development of highly potent and selective modulators of important biological targets. The evidence clearly demonstrates that while the core itself may have limited intrinsic activity, it provides an exceptional framework for the strategic placement of functional groups that can engage in key interactions with the active sites of enzymes like MMPs and APN/CD13, and the ligand-binding domains of nuclear receptors like PPARγ.

The future of drug discovery with this scaffold lies in the continued exploration of novel substitutions, the use of computational modeling to refine inhibitor and agonist design, and the investigation of its potential against a wider range of biological targets. This guide has provided a technical foundation for researchers to understand the causality behind the design of these molecules and the experimental workflows necessary to evaluate their activity. By building upon this knowledge, the scientific community can continue to unlock the full therapeutic potential of the versatile 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core.

References

- Roder, D. et al. (2003). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 46(16), 3451-3464.

-

PPAR Signaling Pathway. Creative Diagnostics. Available at: [Link]

- Wickström, M. et al. (2012). Cooperative effects of aminopeptidase N (CD13) expressed by nonmalignant and cancer cells within the tumor microenvironment. Proceedings of the National Academy of Sciences, 109(5), 1639-1644.

- Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase N/CD13 as a target for cancer chemotherapy. Cancer Letters, 238(2), 165-175.

- Lu, G. L. et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.

- Sharma, A. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13354-13385.

-

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. MySkinRecipes. Available at: [Link]

- Kim, M. S. et al. (2008). Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. Chemical & Pharmaceutical Bulletin, 56(3), 335-345.

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

- Tani, C. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.

- Fang, H. et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.

- Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Google Patents.

- Jansa, P. et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079.

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

- Burris, T. P. et al. (2018). A parallel chemistry approach to identify novel nuclear receptor ligands based on the GW0742 scaffold. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3671-3676.

- Wang, L. et al. (2015). Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13. Journal of Cancer Research and Clinical Oncology, 141(11), 1947-1956.

-

study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ResearchGate. Available at: [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. Available at: [Link]

-

Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. Available at: [Link]

-

Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents. PubMed. Available at: [Link]

-

EC 50 and maximal activities of PPARγ ligands. ResearchGate. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Available at: [Link]

-

Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. Available at: [Link]

- Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron, 68(8), 2027-2040.

-

Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. Available at: [Link]

- Al-Horani, R. A., & Desai, U. R. (2012).

-

PPARgamma regulates LIF-induced growth and self-renewal of mouse ES cells through Tyk2-Stat3 pathway. PubMed. Available at: [Link]

-

Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects. PubMed Central. Available at: [Link]

-

Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis. PubMed Central. Available at: [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. Available at: [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PubMed Central. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroisoquinoline PPARgamma agonists: design of novel, highly selective non-TZD antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjbphs.com [wjbphs.com]

- 8. researchgate.net [researchgate.net]

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural products and synthetic drugs.[1][2] Derivatives of this heterocyclic system exhibit a wide spectrum of biological activities, including antihypertensive, anticancer, antimicrobial, and neurotropic effects.[3][4][5] This guide provides an in-depth exploration of the synthetic pathways leading to a specific and valuable subclass: 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives. The presence of the N-ethyl group and the C-3 carboxylic acid moiety offers critical handles for modulating physicochemical properties and biological targets, making these compounds highly valuable as intermediates and final drug substances.[6][7] We will dissect the two primary and most robust synthetic strategies—the Pictet-Spengler reaction and the Bischler-Napieralski synthesis—providing not only detailed protocols but also the underlying mechanistic rationale and field-proven insights into achieving optimal outcomes, with a particular focus on stereochemical control.

Part 1: The Pictet-Spengler Reaction: A Convergent and Powerful Approach

The Pictet-Spengler reaction is the quintessential method for constructing the THIQ skeleton. Mechanistically, it is an intramolecular electrophilic aromatic substitution. The reaction proceeds through the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) under acidic conditions.[8][9] This initially forms a Schiff base, which then protonates to generate a reactive electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion, leading to the formation of the new six-membered ring of the THIQ system.[10]

For the synthesis of our target scaffold, the key starting materials are a phenylethylamine derivative and an α-ketoacid or its synthetic equivalent, such as glyoxylic acid. The N-ethyl group is most conveniently introduced in a subsequent N-alkylation step on the fully formed and stable THIQ ring, which avoids potential complications during the cyclization.

Visualizing the Pictet-Spengler Mechanism

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijstr.org [ijstr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [myskinrecipes.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. organicreactions.org [organicreactions.org]

- 10. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid chemical structure

An In-Depth Technical Guide to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. As a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, this N-alkylated compound offers a unique scaffold for drug design, particularly in the development of central nervous system (CNS) agents.[1][2] This document details a robust synthetic strategy, outlines critical analytical methods for structural elucidation, and explores the molecule's significance and applications for researchers and drug development professionals. The narrative emphasizes the mechanistic rationale behind synthetic choices and provides validated protocols to ensure reproducibility and trustworthiness.

Introduction: The Strategic Value of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Its rigid structure and defined stereochemistry allow for precise orientation of substituent groups, making it an invaluable tool for probing biological targets.

The Tic Core: A Constrained Phenylalanine Analog

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a non-proteinogenic amino acid that serves as a conformationally restricted analog of phenylalanine (Phe).[2] This constraint is crucial in the design of peptidomimetics, where incorporating the Tic unit can lock a peptide backbone into a specific three-dimensional arrangement. This pre-organization often leads to enhanced biological activity, improved selectivity for receptor subtypes, and greater stability against proteolytic degradation.[2][3]

Significance of N-Ethylation

The secondary amine at the 2-position of the Tic core is a prime site for chemical modification. N-alkylation, specifically N-ethylation, transforms this secondary amine into a tertiary amine, which fundamentally alters the molecule's physicochemical properties. This modification can impact polarity, lipophilicity, and the ability to form hydrogen bonds, thereby influencing membrane permeability and oral bioavailability. The introduction of an ethyl group provides a stable, non-acidic substituent that can explore specific binding pockets within a target protein, making 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid a versatile intermediate for creating diverse chemical libraries.[1]

Profile of the Target Molecule

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a synthetic intermediate used in the development of pharmaceutical compounds.[1] Its rigid heterocyclic framework is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 1022919-86-3 | [1] |

| Canonical SMILES | CCN1CC(C2=CC=CC=C2C1)C(=O)O | |

| Primary Application | Intermediate for CNS agents | [1] |

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of the target molecule is achieved through a two-stage process. First, the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is constructed using the classic Pictet-Spengler reaction. This is followed by a selective N-ethylation of the secondary amine. This modular approach allows for high yields and purities at each stage.

Stage 1: Synthesis of the Tic Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is the cornerstone for synthesizing tetrahydroisoquinolines. It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (cyclization).[4][5][6] For the synthesis of the Tic precursor, L-phenylalanine is the ideal starting material.

Causality of Experimental Choices:

-

Starting Material: L-phenylalanine provides the necessary β-phenylethylamine backbone and the carboxylic acid at the desired position.

-

Carbonyl Source: Formaldehyde is the simplest aldehyde and is highly reactive, leading to an unsubstituted C1 position in the resulting THIQ ring.

-

Catalyst: A strong protic acid (e.g., HCl or trifluoroacetic acid) is required to protonate the carbonyl, activating it for nucleophilic attack by the amine, and to catalyze the subsequent iminium ion formation and cyclization.[5]

Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

-

Reaction Setup: Suspend L-phenylalanine (1 equivalent) in concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1 equivalents) dropwise to the cooled suspension while stirring vigorously.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture again to 0 °C. Adjust the pH to ~7 using a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the solid under vacuum. The resulting product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Stage 2: N-Ethylation via Reductive Amination

Reductive amination is a highly effective method for N-alkylation. It proceeds by forming an iminium ion intermediate from the secondary amine and an aldehyde (acetaldehyde), which is then immediately reduced in situ to the corresponding tertiary amine.

Causality of Experimental Choices:

-

Alkylating Agent: Acetaldehyde is used to introduce the ethyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the aldehyde starting material as readily, minimizing side reactions.

Experimental Protocol: N-Ethylation of Tic

-

Reaction Setup: Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Add acetaldehyde (1.5 equivalents) to the solution.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. The reaction is typically exothermic and should be kept at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by LC-MS).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final product.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure requires a combination of spectroscopic techniques. The following data are predicted based on the known structure and published data for similar N-substituted Tic derivatives.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of the molecule. Due to the chiral center at C3, the adjacent protons on C4 and within the N-ethyl group are diastereotopic and are expected to appear as distinct signals.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.10 - 7.30 | m | 4H | Ar-H | Aromatic protons of the fused benzene ring. |

| ~ 4.20 | d | 1H | C1-H (axial) | Benzylic proton, part of an AB quartet. |

| ~ 4.05 | d | 1H | C1-H (equatorial) | Benzylic proton, part of an AB quartet. |

| ~ 3.80 | dd | 1H | C3-H | Proton at the chiral center, coupled to C4 protons. |

| ~ 3.20 | dd | 1H | C4-H a | Diastereotopic proton, coupled to C3-H and C4-Hb. |

| ~ 2.90 | dd | 1H | C4-H b | Diastereotopic proton, coupled to C3-H and C4-Ha. |

| ~ 2.70 | m | 2H | N-CH₂ -CH₃ | Methylene protons of the ethyl group. |

| ~ 1.25 | t | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group. |

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175.0 | C =O (Carboxyl) |

| ~ 134.5 | Ar-C (Quaternary) |

| ~ 133.0 | Ar-C (Quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 126.5 | Ar-C H |

| ~ 60.0 | C 3 |

| ~ 52.0 | C 1 |

| ~ 48.0 | N-C H₂-CH₃ |

| ~ 30.0 | C 4 |

| ~ 14.0 | N-CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Assignment | Rationale |

| 205.1 | [M]⁺ | Molecular ion. |

| 160.1 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

| 132.1 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the N-ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~ 1710 (strong) | C=O stretch | Carboxylic Acid |

| ~ 1600, 1480 | C=C stretch | Aromatic Ring |

| ~ 2950 | C-H stretch | Aliphatic |

| ~ 1150 | C-N stretch | Tertiary Amine |

Applications in Medicinal Chemistry and Drug Development

The 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

-

Central Nervous System (CNS) Agents: The THIQ core is a well-established pharmacophore for targeting CNS receptors. This specific derivative serves as a building block for compounds being investigated for mood regulation and neurodegenerative conditions.[1] The lipophilic nature of the N-ethyl group may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.

-

Structure-Activity Relationship (SAR) Studies: The rigid framework allows medicinal chemists to systematically probe the structural requirements of a biological target.[1] By using this molecule as a core and diversifying the carboxylic acid moiety (e.g., converting it to amides or esters), libraries of compounds can be generated to optimize potency and selectivity.

-

Broader Therapeutic Potential: The parent THIQ class of compounds has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[11][12] Derivatives of this molecule could be explored in these therapeutic areas as well. For instance, THIQ derivatives have shown promise as KRas and VEGF receptor inhibitors in cancer research.[12]

Conclusion

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid represents a strategically important molecular scaffold that combines the conformational rigidity of the Tic core with the modified physicochemical properties imparted by N-ethylation. The synthetic route, leveraging the Pictet-Spengler reaction and subsequent reductive amination, is robust, efficient, and well-understood. Its characterization relies on standard, yet powerful, spectroscopic methods that confirm its structure with high fidelity. As a key intermediate, this compound provides researchers and drug development professionals with a versatile platform for designing novel therapeutics, particularly for challenging targets within the central nervous system.

References

- 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfp_9qlKieppasSmrCOMnCwkdccM51SC-jJLvkLSFASySGEw_3iO4ByCnRMEG8DmJhwRLKRo1IT6qyBU6IoaBzzlfcOoY7yNMEp_0dXg-VDcvx7jCmZ5GZFJD6fNkLMQqyNNWLIfVkK991KsmAAu8cXUzEVqVFEpz32CQ-y6XMPttGvf-fQS90aZbvEh9ZZFP0A0NwhdBEAZSKXfmhAgfqBdcxAjTuMAgtIflj4jWxFfHCVt3AG5ibpYxc5g5sR0DO-EzQ9A==]

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/95489]

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjpnSgiEGn7j1GbUa-tTo37WTNXC3AJD5K2j9hnOyy8tT18lhkTg9iWp2MflGdcrfNHRCMPFDWD8xAp5UrNLGkpaxuPJM9flXWjE-2UqzI4rZhUZgCWp665q2ycfnHNIF13XJ3cByawPKa4Q==]

- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/540203]

- Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00099a029]

- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - MDPI. [URL: https://www.mdpi.com/1420-3049/29/12/2836]

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. [URL: https://www.researchgate.net/publication/257850508_Derivatives_of_1234-Tetrahydroisoquinoline-3-carboxylic_Acid]

- (PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - ResearchGate. [URL: https://www.researchgate.

- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/tetrahydroisoquinolines.shtm]

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [URL: https://www.mdpi.com/1420-3049/12/10/1852]

- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00539]

- Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/references/reactions/pistet-spengler-tetrahydroisoquinoline-synthesis.html]

- Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22368523/]

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4700812/]

- Pictet-Spengler reaction - Name-Reaction.com. [URL: https://www.name-reaction.com/pictet-spengler-reaction]

- US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents. [URL: https://patents.google.

- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00936e]

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308529/]

- Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo972186p]

Sources

- 1. 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [myskinrecipes.com]

- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. name-reaction.com [name-reaction.com]

- 6. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 7. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Tetrahydroisoquinoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide on the Discovery of Novel 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Analogs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its recurrence in a multitude of natural products and clinically approved drugs, where it serves as a rigid and versatile framework capable of presenting pharmacophoric elements in a defined three-dimensional space to interact with a wide array of biological targets.[3] THIQ-based compounds exhibit a vast spectrum of biological activities, including neuroprotective, anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6]

A particularly compelling subset of this family is the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a conformationally constrained analog of the amino acid phenylalanine.[7] The inherent rigidity of the Tic core limits the rotational freedom of the side chain, a feature that can lead to enhanced binding affinity and selectivity for specific protein targets. The incorporation of an ethyl group at the N-2 position further modulates the scaffold's lipophilicity and steric profile, offering a critical vector for refining pharmacological properties.[8]

This guide serves as a comprehensive technical overview for researchers, chemists, and drug development professionals engaged in the discovery of novel 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs. We will delve into the causality behind synthetic strategies, detail the logical flow of a biological screening cascade, and analyze the structure-activity relationships (SAR) that drive the evolution of potent and selective therapeutic agents.

Part 1: Synthetic Strategies for Assembling the Core Scaffold

The successful exploration of any chemical scaffold is fundamentally dependent on robust and flexible synthetic methodologies. The ability to efficiently generate a diverse library of analogs is paramount for establishing meaningful SAR. For the 2-Ethyl-Tic scaffold, a modular approach is often most effective, focusing first on the construction of the core heterocyclic system, followed by functionalization.

Pillar 1: The Pictet-Spengler Reaction for Core THIQ Synthesis

The Pictet-Spengler reaction, first reported in 1911, remains a cornerstone for the synthesis of THIQs due to its reliability and operational simplicity.[9][10]

Causality and Mechanistic Insight: The reaction proceeds via the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion).[10] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to forge the new six-membered ring, yielding the THIQ core.[9][10] The choice of acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is critical for activating the imine for cyclization.[2] This method is particularly well-suited for the synthesis of 1-substituted THIQs.[11]

Caption: Pictet-Spengler Reaction Workflow.

Experimental Protocol: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

-

Reaction Setup: To a solution of (S)-Phenylalanine (1 equiv.) in water, add formaldehyde (37% aqueous solution, 1.5 equiv.).

-

Acidification: Slowly add concentrated hydrochloric acid (2 equiv.) while maintaining the temperature below 20°C with an ice bath.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours, monitoring progress by TLC.

-

Work-up: Cool the mixture to room temperature and then to 0°C in an ice bath. The product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed if higher purity is required. The resulting (S)-Tic hydrochloride can be used directly or neutralized to the free base.[12]

Pillar 2: Diversity-Oriented Synthesis via the Ugi Reaction

For rapid generation of compound libraries with multiple points of diversity, multicomponent reactions (MCRs) are exceptionally powerful tools.[13] The Ugi four-component reaction (U-4CR) is a preeminent example, assembling four starting materials in a single pot to create a complex α-acylamino carboxamide adduct.[14][15]

Causality and Mechanistic Insight: The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[16] The key is that by choosing reactants with appropriate functional groups, the resulting linear Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the desired heterocycle.[17] For example, using a β-arylethylamine as the amine component and a carboxylic acid with a latent leaving group can set the stage for a post-Ugi cyclization to form the THIQ ring. This strategy introduces up to four points of diversity in a single, efficient operation.

Caption: Ugi MCR for Heterocycle Synthesis.

Pillar 3: Final N-Alkylation

Once the core Tic scaffold is synthesized, the introduction of the 2-ethyl group is typically a straightforward N-alkylation.

Causality and Mechanistic Insight: This is a classic SN2 reaction. The nitrogen atom of the secondary amine in the THIQ ring acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide. The reaction is typically run in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to neutralize the acid generated during the reaction and ensure the amine remains in its nucleophilic free-base form.

Experimental Protocol: N-Ethylation of Tic Methyl Ester

-

Reaction Setup: Dissolve (S)-Tic methyl ester hydrochloride (1 equiv.) in a polar aprotic solvent like DMF or acetonitrile.

-

Basification: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 equiv.), to the suspension.

-

Alkylation: Add the ethylating agent, for instance, ethyl iodide (EtI, 1.5 equiv.), dropwise to the mixture.

-

Heating: Heat the reaction mixture to 50-60°C and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2-ethyl-Tic methyl ester, which can then be saponified to the final carboxylic acid.

Part 2: Biological Evaluation and Screening Cascade

A structured, multi-tiered screening cascade is essential for efficiently identifying active compounds and elucidating their mechanism of action. Based on literature precedent for THIQ analogs, a promising therapeutic area is oncology, specifically targeting apoptosis pathways.[18] Substituted Tic derivatives have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[18]

Screening Cascade Workflow

Caption: Biological Screening Cascade.

Protocol 1: Primary Screen - Fluorescence Polarization (FP) Binding Assay

Objective: To quantify the binding affinity of the synthesized analogs to the target proteins Bcl-2 and Mcl-1.

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline with 0.01% Tween-20). Prepare a stock solution of a fluorescently labeled peptide probe known to bind to the BH3 domain of Bcl-2/Mcl-1. Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: In a 384-well, low-volume black plate, add the recombinant Bcl-2 or Mcl-1 protein to each well (final concentration ~15 nM).

-

Compound Addition: Add the serially diluted test compounds to the wells. Include controls for high polarization (probe + protein, no inhibitor) and low polarization (probe only).

-

Probe Addition: Add the fluorescent peptide probe to all wells (final concentration ~5 nM).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence polarization on a suitable plate reader. The displacement of the fluorescent probe by a binding compound results in a decrease in polarization.

-

Data Analysis: Plot the change in millipolarization (mP) units against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).[18]

Protocol 2: Secondary Screen - MTT Anti-Proliferative Assay

Objective: To assess the ability of active compounds to inhibit the growth of cancer cells.

-

Cell Seeding: Seed a relevant cancer cell line (e.g., Jurkat leukemia cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for an additional 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC₅₀ value.[18]

Data Presentation: Hypothetical SAR Data

The following table summarizes hypothetical data for a series of 2-Ethyl-Tic analogs, illustrating how systematic modifications can influence biological activity.

| Compound ID | R¹ (6-position) | R² (7-position) | Bcl-2 Ki (μM) | Mcl-1 Ki (μM) | Jurkat IC₅₀ (μM) |

| LEAD-01 | H | OCH₃ | 5.2 | 8.1 | 10.5 |

| ANA-02 | Cl | OCH₃ | 1.8 | 4.5 | 3.7 |

| ANA-03 | F | OCH₃ | 2.5 | 6.2 | 5.1 |

| ANA-04 | H | Cl | 6.8 | 9.5 | 15.2 |

| ANA-05 | H | OCF₃ | 4.9 | 7.5 | 9.8 |

| ANA-06 | Cl | Cl | 3.1 | 5.0 | 7.9 |

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade allows for the development of a structure-activity relationship model, which is crucial for rational drug design and the optimization of lead compounds.

Analysis of Hypothetical Data:

-

Influence of 6-Position Substitution: Comparing the lead compound LEAD-01 to ANA-02 and ANA-03 , the introduction of an electron-withdrawing halogen (Cl, F) at the 6-position significantly enhances binding affinity for both Bcl-2 and Mcl-1, which translates directly to improved cellular potency. The chloro-substituted analog ANA-02 is the most potent compound in this series.

-